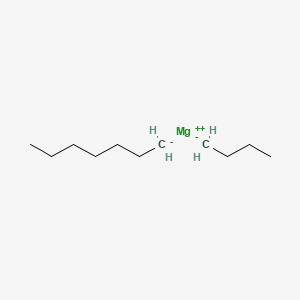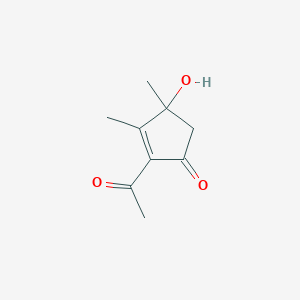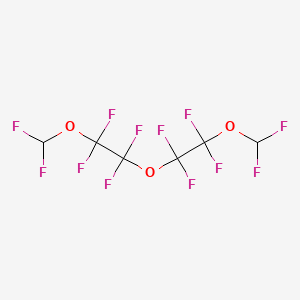
1H,9H-Perfluoro-2,5,8-trioxanonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,9H-Perfluoro-2,5,8-trioxanonane is a perfluorinated compound known for its unique chemical properties and stability. It belongs to the class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their strong carbon-fluorine bonds. These compounds are widely used in various industrial applications due to their resistance to heat, water, and oil.
Méthodes De Préparation
The synthesis of 1H,9H-Perfluoro-2,5,8-trioxanonane typically involves the fluorination of organic precursors One common method is the electrochemical fluorination (ECF) process, where an organic compound is subjected to fluorine gas in an electrochemical cellIndustrial production methods often involve large-scale ECF processes, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
1H,9H-Perfluoro-2,5,8-trioxanonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or ozone. The oxidation process typically leads to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions are less common for perfluorinated compounds due to the stability of the carbon-fluorine bonds. under specific conditions, reduction can occur, leading to the formation of partially fluorinated products.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces one of the fluorine atoms in the molecule.
Applications De Recherche Scientifique
1H,9H-Perfluoro-2,5,8-trioxanonane has a wide range of scientific research applications:
Chemistry: It is used as a solvent and reagent in various chemical reactions due to its stability and inertness.
Biology: In biological research, it is used to study the effects of perfluorinated compounds on living organisms. Its unique properties make it a valuable tool for investigating the bioaccumulation and toxicity of PFAS.
Medicine: The compound is explored for its potential use in drug delivery systems, particularly for delivering hydrophobic drugs. Its ability to form stable emulsions makes it suitable for encapsulating and transporting drugs within the body.
Industry: It is used in the production of fluoropolymer coatings, which provide resistance to heat, chemicals, and abrasion.
Mécanisme D'action
The mechanism of action of 1H,9H-Perfluoro-2,5,8-trioxanonane involves its interaction with biological membranes and proteins. The compound’s strong carbon-fluorine bonds contribute to its stability and resistance to metabolic degradation. It can disrupt cellular processes by interacting with lipid bilayers and proteins, leading to changes in membrane fluidity and protein function. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to include key enzymes and receptors involved in cellular signaling and metabolism .
Comparaison Avec Des Composés Similaires
1H,9H-Perfluoro-2,5,8-trioxanonane can be compared with other similar perfluorinated compounds, such as:
Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid (HFPO-TeA): This compound is used as a replacement for legacy PFAS in manufacturing processes.
Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid (HFPO-TA): Another related compound, HFPO-TA, is used in various industrial applications.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and applications.
Propriétés
Numéro CAS |
205367-61-9 |
|---|---|
Formule moléculaire |
C6H2F12O3 |
Poids moléculaire |
350.06 g/mol |
Nom IUPAC |
1-(difluoromethoxy)-2-[2-(difluoromethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethane |
InChI |
InChI=1S/C6H2F12O3/c7-1(8)19-3(11,12)5(15,16)21-6(17,18)4(13,14)20-2(9)10/h1-2H |
Clé InChI |
FZPPENGUXKSLGQ-UHFFFAOYSA-N |
SMILES canonique |
C(OC(C(OC(C(OC(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


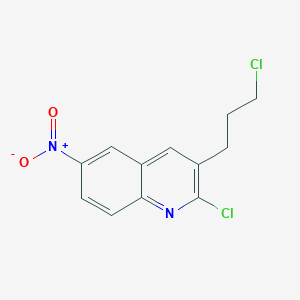

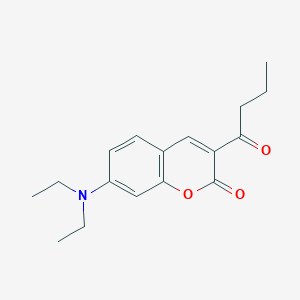
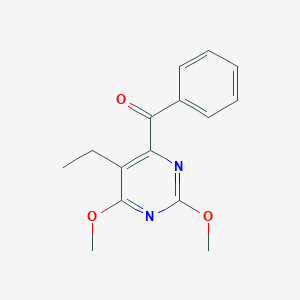

![Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate](/img/structure/B12581237.png)

![2,2'-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline]](/img/structure/B12581245.png)

![Carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester](/img/structure/B12581256.png)
![Acetamide, 2,2,2-trifluoro-N-[2-[(4-methoxyphenyl)ethynyl]phenyl]-](/img/structure/B12581257.png)
![1-(9-Azabicyclo[4.2.1]non-2-en-2-yl)-2-(methylsulfanyl)ethan-1-one](/img/structure/B12581273.png)
